molecular formula C9H17Cl2N3 B1466404 4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride CAS No. 1442106-92-4

4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride

Cat. No. B1466404
CAS RN: 1442106-92-4
M. Wt: 238.15 g/mol
InChI Key: WUOXZJHVPRALST-UHFFFAOYSA-N
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Description

“4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride” is a chemical compound with the CAS Number: 1442106-92-4 . Its molecular weight is 238.16 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular formula of this compound is C9H15N3.2ClH . The InChI Code is 1S/C9H15N3.2ClH/c1-9(3-6-10-7-4-9)8-2-5-11-12-8;;/h2,5,10H,3-4,6-7H2,1H3,(H,11,12);2*1H .


Physical And Chemical Properties Analysis

The compound is stored at refrigerated temperatures . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available in the retrieved data .

Mechanism of Action

Action Environment

The action, efficacy, and stability of 4-Methyl-4-(1H-pyrazol-5-yl)piperidine Dihydrochloride can be influenced by various environmental factors . These factors could include the pH of the environment, the presence of other molecules or ions, temperature, and more. Understanding these influences can be crucial for optimizing the use of the compound in research or therapeutic contexts.

Advantages and Limitations for Lab Experiments

The use of 4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride in laboratory experiments has several advantages. It is relatively inexpensive and widely available, and it is relatively stable and easy to handle. However, there are some limitations to its use in laboratory experiments. This compound is a potent inhibitor of AChE, and care must be taken to avoid its accumulation in the system, as this can lead to adverse effects. Additionally, this compound is a relatively weak agonist at the nicotinic acetylcholine receptor, and it must be used in combination with other agonists to achieve the desired effect.

Future Directions

The use of 4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride in scientific research has great potential for future applications. It could be used in the synthesis of novel drugs and in the development of new treatments for neurological and psychiatric disorders. Additionally, it could be used to study the mechanisms of action of drugs and to develop more effective therapies for various diseases. Finally, this compound could be used to study the effects of environmental toxins on the nervous system and to develop strategies to protect against them.

Scientific Research Applications

4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of amines, as a building block for the synthesis of heterocyclic compounds, and as a reagent for the preparation of pyridines. This compound has also been used in studies of the synthesis and properties of organometallic compounds.

Biochemical Analysis

Biochemical Properties

4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, which can alter metabolic pathways and cellular processes. The compound’s interaction with proteins can lead to changes in protein conformation and function, affecting cellular signaling pathways .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cancer cell lines, making it a potential candidate for cancer therapy. Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and protein function. The compound’s ability to inhibit certain enzymes makes it a valuable tool for studying metabolic pathways and cellular processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time can influence its effectiveness in biochemical assays. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, highlighting the importance of dosage optimization in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s ability to modulate these pathways makes it a valuable tool for studying metabolism and developing new therapeutic strategies .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its effectiveness. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. Understanding these interactions can help optimize its use in research and therapy .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles, where it can exert its effects. Studies have shown that its localization can influence enzyme activity, gene expression, and cellular metabolism .

properties

IUPAC Name

4-methyl-4-(1H-pyrazol-5-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-9(3-6-10-7-4-9)8-2-5-11-12-8;;/h2,5,10H,3-4,6-7H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOXZJHVPRALST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C2=CC=NN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride
Reactant of Route 2
4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride
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4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride
Reactant of Route 4
4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride
Reactant of Route 5
4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride
Reactant of Route 6
4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.